Cas no 2694731-33-2 (1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride)

1-2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a high-purity chemical compound featuring a trifluoromethyl-substituted pyrrolopyridine core. Its structural uniqueness, including the electron-withdrawing trifluoromethyl group, enhances its potential as a key intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt form improves stability and solubility, facilitating handling and formulation. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, owing to its ability to modulate pharmacokinetic properties. Rigorous quality control ensures consistency, making it suitable for research and industrial applications requiring precise chemical building blocks. Its versatility and well-defined characteristics support its use in targeted drug discovery and development.
1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride structure
2694731-33-2 structure
商品名:1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride
CAS番号:2694731-33-2
MF:C9H9ClF3N3
メガワット:251.636070966721
MDL:MFCD34474787
CID:5672019
PubChem ID:165941543

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2694731-33-2
    • 1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
    • EN300-26863563
    • 1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride
    • MDL: MFCD34474787
    • インチ: 1S/C9H8F3N3.ClH/c10-9(11,12)7-2-6-1-5(3-13)4-14-8(6)15-7;/h1-2,4H,3,13H2,(H,14,15);1H
    • InChIKey: BQLBJGLBFVLIBA-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C1=CC2=CC(CN)=CN=C2N1)(F)F

計算された属性

  • せいみつぶんしりょう: 251.0437095g/mol
  • どういたいしつりょう: 251.0437095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26863563-0.1g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
0.1g
$2648.0 2025-03-20
Enamine
EN300-26863563-0.5g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
0.5g
$2889.0 2025-03-20
Enamine
EN300-26863563-10.0g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
10.0g
$12938.0 2025-03-20
Enamine
EN300-26863563-0.25g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
0.25g
$2768.0 2025-03-20
Enamine
EN300-26863563-10g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2
10g
$12938.0 2023-09-11
Enamine
EN300-26863563-1g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2
1g
$3009.0 2023-09-11
Enamine
EN300-26863563-0.05g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
0.05g
$2528.0 2025-03-20
Enamine
EN300-26863563-5g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2
5g
$8725.0 2023-09-11
Enamine
EN300-26863563-2.5g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
2.5g
$5897.0 2025-03-20
Enamine
EN300-26863563-1.0g
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
2694731-33-2 95.0%
1.0g
$3009.0 2025-03-20

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 関連文献

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochlorideに関する追加情報

Introduction to 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS No. 2694731-33-2)

The compound 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, identified by its CAS number 2694731-33-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, a derivative of the pyrrolopyridine scaffold, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a trifluoromethyl group at the 2-position of the pyrrolopyridine ring enhances its metabolic stability and binding affinity, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as scaffolds for novel therapeutic agents. The nitrogen-rich heterocyclic system provides multiple interaction points with biological targets, including enzymes and receptors. Specifically, the trifluoromethyl substituent plays a crucial role in modulating pharmacokinetic properties, such as lipophilicity and metabolic resistance, which are critical factors in drug design. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, facilitating its use in various pharmaceutical formulations.

In the realm of medicinal chemistry, the integration of fluorine atoms into molecular structures has been extensively explored due to their ability to influence electronic and steric properties. The trifluoromethyl group in this compound not only enhances binding interactions but also contributes to its resistance against metabolic degradation. This characteristic is particularly advantageous for drugs that require prolonged half-life and sustained therapeutic effect. Furthermore, the pyrrolopyridine core is a privileged structure in drug discovery, often associated with bioactivity against a wide range of diseases.

Current research in this area has demonstrated the compound's potential in inhibiting key enzymes involved in cancer progression. For instance, studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can interfere with signaling pathways such as MAPK and PI3K/AKT, which are frequently dysregulated in tumors. The trifluoromethyl group's electron-withdrawing effect further fine-tunes the molecule's interactions with these targets, potentially leading to higher efficacy. Preclinical trials have begun to explore its role in combination therapies, where it may synergize with existing chemotherapeutic agents.

The synthesis of 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework. The introduction of the trifluoromethyl group is typically achieved through halogen-metal exchange followed by fluorination, ensuring high regioselectivity and yield.

From a pharmacological perspective, the amine functional group at the 5-position provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic applications. The hydrochloride salt form not only enhances solubility but also ensures stability under various storage conditions. This makes it an ideal candidate for formulation into oral or injectable drugs, depending on clinical requirements.

The growing interest in fluorinated heterocycles has been further fueled by their role in developing antiviral and antibacterial agents. The structural motif of 1H-pyrrolo[2,3-b]pyridine has been found to mimic natural product scaffolds that exhibit potent biological activity. The trifluoromethyl group's ability to enhance binding affinity has been particularly useful in designing molecules that interact tightly with viral proteases or bacterial enzymes. This underscores the compound's versatility and potential across multiple therapeutic domains.

In conclusion,1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS No. 2694731-33-2) stands out as a promising candidate for further development in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated heterocycles,this compound is poised to play a significant role in future drug discovery efforts.

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